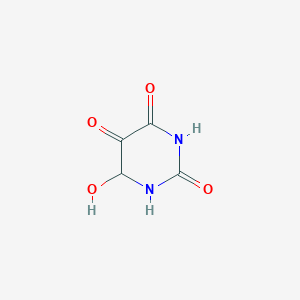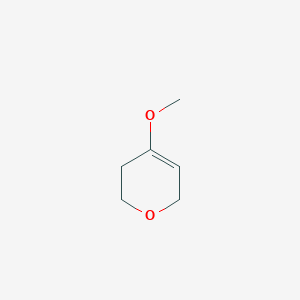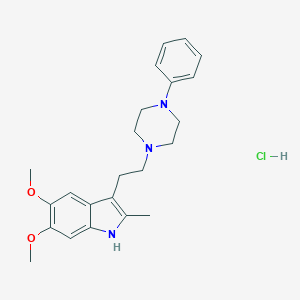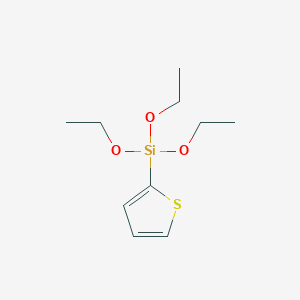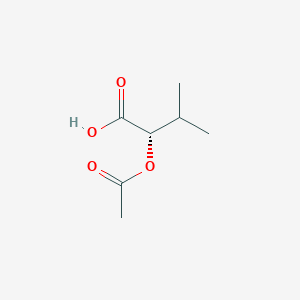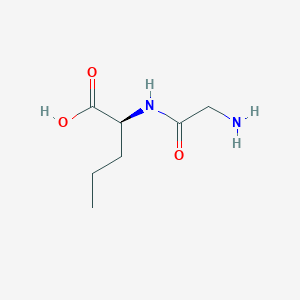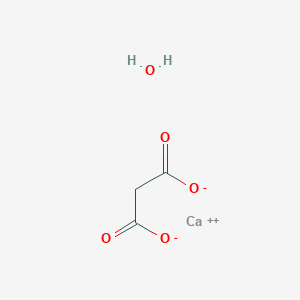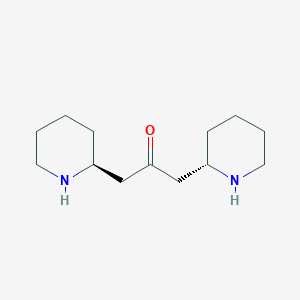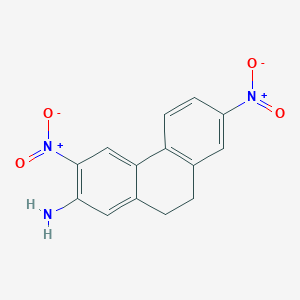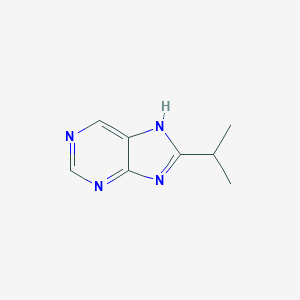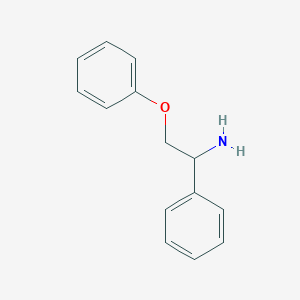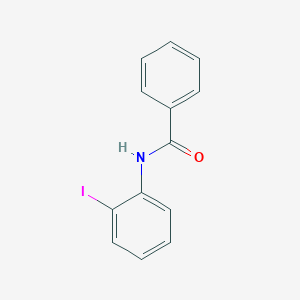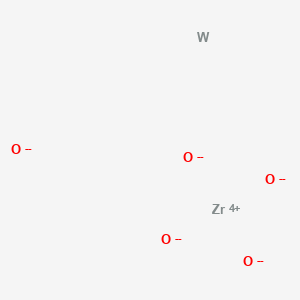
Ditungsten zirconium octaoxide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tungsten oxide promoted zirconia has been achieved through various methods, including impregnation with hexachloroplatinic acid solutions, thermal spreading, and wet impregnation with ammonium metatungstate . The preparation procedures significantly affect the properties of the resulting materials, such as surface area, pore size distribution, and catalytic activity . The incorporation of tungsten into zirconia has also been studied through the synthesis of mixed W-Zr polynuclear Lindqvist-type complexes, providing insight into the interactions between the active phase and the supporting oxide .
Molecular Structure Analysis
The molecular structure of tungsten oxide promoted zirconia varies with the preparation method and tungsten content. Near-monolayer catalysts mainly consist of amorphous tungstate species with tetrahedral coordination, while higher tungsten content leads to octahedrally coordinated tungstate species and the formation of bulk-like WO3 crystallites . The structural models for zirconia-supported tungsten catalysts have been further elucidated through the study of zirconium-substituted isopolytungstates .
Chemical Reactions Analysis
The chemical reactions involving tungsten oxide promoted zirconia catalysts include n-hexane isomerization, methanol dehydration, and hydroisomerization-cracking of long alkanes . The catalytic performance is influenced by the dispersion of tungsten species, the formation of Lewis and Bronsted acid sites, and the presence of platinum as an additional component .
Physical and Chemical Properties Analysis
The physical and chemical properties of tungsten oxide promoted zirconia are characterized by techniques such as nitrogen adsorption, X-ray diffraction, temperature-programmed reduction, and infrared spectroscopy . These properties are dependent on factors such as calcination temperature, tungsten content, and the presence of other modifiers like silica or platinum . The interaction between tungsten and zirconia leads to changes in acid site distribution and the reducibility of the WOx/ZrO2 systems .
Wissenschaftliche Forschungsanwendungen
1. Diagnostic Radiopharmaceutical Applications
- Summary of Application: Zirconium-89 (89Zr) oxalate is used in diagnostic applications. It is used to study the biodistribution of drugs in various organs and tissues, including bone, blood, muscle, liver, lung, spleen, kidneys, inflammations, and tumors .
- Methods of Application: The accumulation and excretion of the radiopharmaceutical in the organs are assumed to follow an exponential law. WinAct and IDAC 2.1 software are used to calculate the distribution of the radiopharmaceutical in the human body and to estimate the absorbed doses in organs and tissues .
- Results or Outcomes: The results show that 89Zr-oxalate has a high affinity for bones and a relatively low impact on healthy organs, making it helpful in targeting bone metastases .
2. Nanomaterials Applications
- Summary of Application: Zirconia nanomaterials have found numerous applications as nanocatalysts, nanosensors, adsorbents, etc. Additionally, their exceptional biomedical applications in dentistry and drug delivery .
- Methods of Application: Different synthetic pathways are used to explore the physico-chemical properties of zirconia-based nanomaterials. These include chemical synthesis methods like hydrothermal, solvothermal, sol–gel, microwave, solution combustion, and co-precipitation methods, and a greener approach which employs bacteria, fungus, and plant parts for the preparation of zirconia nanoparticles .
- Results or Outcomes: The specific phases, morphology, and the comparison with their counterpart composites for different applications have been studied .
3. Ceramics
- Summary of Application: Zircon is used in the ceramics industry, where it is used mainly in tile production .
- Methods of Application: Zircon is used in finely ground form in the ceramics industry in the production of ceramic bodies, glazes, enamels, frits and pigment applied to traditional ceramics .
- Results or Outcomes: Around 85% of the zircon used within the ceramics industry is used in tile production .
4. Foundry Sands & Coatings
- Summary of Application: Zircon is widely used in the foundry industry mainly for casting and refractory applications .
- Methods of Application: Zircon’s properties make it ideal for use in sand casting, investment casting and as a mould coating in die casting processes .
- Results or Outcomes: It is also used in refractory paints and washes to reduce wettability of other foundry sands .
5. Dye-Sensitized Solar Cells
- Summary of Application: Zirconium oxide films have been used to enhance the quantum efficiency of titanium oxide (TiO2) based dye-sensitized solar cells (DSSCs) .
- Methods of Application: Various deposition techniques are used to grow zirconium oxide thin films .
- Results or Outcomes: The modulated performances of DSSCs fabricated by growing the conformal ZrO2 insulating films to retard interfacial recombination dynamics on preformed TiO2 films are discussed .
Safety And Hazards
Ditungsten zirconium octaoxide is classified as an irritant . It can cause skin, eye, and respiratory tract irritation . In case of skin contact, it is recommended to wash off immediately with soap and plenty of water . If inhaled, the victim should be moved to fresh air and kept at rest in a position comfortable for breathing . If swallowed or if eye irritation persists, medical advice should be sought .
Eigenschaften
IUPAC Name |
oxygen(2-);tungsten;zirconium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5O.W.Zr/q5*-2;;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUDROIMBGREID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Zr+4].[W] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O5WZr-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601015525 | |
| Record name | Ditungsten zirconium octaoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601015525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ditungsten zirconium octaoxide | |
CAS RN |
16853-74-0 | |
| Record name | Tungsten zirconium oxide (W2ZrO8) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016853740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ditungsten zirconium octaoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601015525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ditungsten zirconium octaoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.145 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



